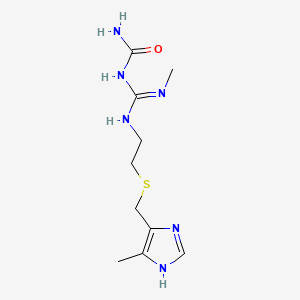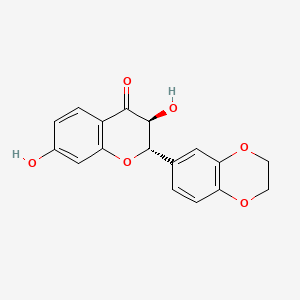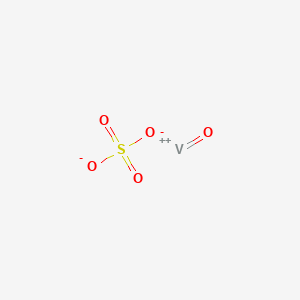
Vanadyl sulfate
概要
説明
Vanadyl sulfate is an inorganic compound of vanadium with the formula VOSO4(H2O)x, where 0 ≤ x ≤ 6 . It is a hygroscopic blue solid and one of the most common sources of vanadium in the laboratory due to its high stability . It features the vanadyl ion, VO2+, which has been called the "most stable diatomic ion" .
Synthesis Analysis
Vanadyl sulfate is most commonly obtained by the reduction of vanadium pentoxide with sulfur dioxide . The reaction is as follows: V2O5 + 7 H2O + SO2 + H2SO4 → 2 [V(O)(H2O)4]SO4 .Molecular Structure Analysis
From aqueous solution, the salt crystallizes as the pentahydrate, the fifth water is not bound to the metal in the solid . Viewed as a coordination complex, the ion is octahedral, with oxo, four equatorial water ligands, and a monodentate sulfate .Chemical Reactions Analysis
In solution, the sulfate ion dissociates rapidly . Being widely available, vanadyl sulfate is a common precursor to other vanadyl derivatives, such as vanadyl acetylacetonate . In acidic solution, oxidation of vanadyl sulfate gives yellow-colored vanadyl (V) derivatives . Reduction, e.g., by zinc, gives vanadium (III) and vanadium (II) derivatives, which are characteristically green and violet, respectively .Physical And Chemical Properties Analysis
Vanadyl sulfate is a blue crystalline solid . It is very soluble in water and denser than water . The molar mass is 253.07 g·mol−1 . The melting point is 105 °C (221 °F; 378 K), after which it decomposes .科学的研究の応用
Diabetes Treatment
Vanadyl Sulfate has been shown to improve hepatic and muscle insulin sensitivity in Type 2 Diabetes . It reduces hyperglycemia and insulin resistance, as demonstrated in both in vitro and animal models . Clinical studies have shown that treatment with Vanadyl Sulfate can significantly improve glycemic control, reducing fasting plasma glucose and hemoglobin A1c levels .
Preparation of Highly Pure Vanadyl Sulfate
Vanadyl Sulfate can be prepared from sulfate solutions containing impurities of iron and aluminum by solvent extraction . This process results in highly pure Vanadyl Sulfate, which is suitable for use in the electrolyte of a vanadium redox flow battery .
Use in Solar Energy Materials and Fuel Cells
Vanadyl Sulfate can be used in the preparation of solar energy materials and fuel cells . Metallic ions can be dispersed using suspended or coated nanoparticles and deposited using sputtering targets and evaporation materials .
Study of Oxidation-Reduction Processes
Vanadyl Sulfate can be used to study oxidation-reduction processes undergone by vanadium complexes and their interactions with biological membranes .
Impurities Removal
Vanadyl Sulfate can be used in the removal of impurities from vanadium-bearing titanomagnetite . The solvent extraction process using EHEHPA allows for the removal of impurities such as iron and aluminum .
Lowering Cholesterol Levels
Treatment with Vanadyl Sulfate has been shown to lower total cholesterol and low-density lipoprotein cholesterol levels .
作用機序
Target of Action
Vanadyl sulfate primarily targets the insulin signaling pathway . It interacts with protein tyrosine phosphatase 1B (PTP-1B) , a critical regulator in the insulin signaling cascade . This interaction is believed to enhance the body’s sensitivity to insulin .
Mode of Action
Vanadyl sulfate acts as an insulin mimetic , stimulating cells to process glucose faster . It inhibits PTP-1B, which facilitates the uptake of glucose inside the cell . This action only occurs in the presence of insulin .
Biochemical Pathways
Vanadyl sulfate affects the insulin signaling pathway . By inhibiting PTP-1B, it enhances the activation of insulin receptors, such as IRS-1 protein kinase and PI3K . This leads to increased glucose uptake and metabolism, mimicking the effects of insulin .
Pharmacokinetics
Vanadyl sulfate exhibits a low oral bioavailability , with only about 1% to 10% (typically, 0.2% to 2%) absorbed after oral intake . Once absorbed, it distributes throughout the body, with peak serum levels correlating positively with the administered dose . The compound follows a one-compartment open model with a first-order rate constant for excretion . The mean half-times for excretion are 4.7 ± 1.6 days and 4.6 ± 2.5 days for the 50 and 100 mg dose groups, respectively .
Result of Action
The administration of vanadyl sulfate leads to significant improvements in glycemic control . It reduces fasting plasma glucose and hemoglobin A1c levels, and increases insulin-mediated glucose disposal . Moreover, it has been shown to partially correct pancreas alterations, suggesting a potential beneficial effect on insulin-producing cells in the pancreas .
Action Environment
The action of vanadyl sulfate can be influenced by environmental factors such as pH and redox conditions . In acidic and reducing conditions, the VO2+ ion in vanadyl sulfate may undergo reduction, originating the vanadyl ion, VO2+ . This could potentially affect the compound’s action, efficacy, and stability .
Safety and Hazards
Vanadyl sulfate is considered hazardous . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
oxovanadium(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGYDOQQLOJQA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VOSO4, O5SV | |
| Record name | vanadium oxysulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium_oxysulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021428 | |
| Record name | Vanadyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid, Light blue crystals; Soluble in water; [MSDSonline] | |
| Record name | VANADYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/, Soluble in water | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin. | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Vanadyl sulfate | |
CAS RN |
27774-13-6, 16229-43-9 | |
| Record name | VANADYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27774-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016229439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027774136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium oxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does vanadyl sulfate exert its insulin-mimetic effects?
A1: Vanadyl sulfate acts as a protein tyrosine phosphatase (PTPase) inhibitor. [, ] By inhibiting PTPases, vanadyl sulfate enhances tyrosine phosphorylation of insulin receptors and downstream signaling molecules like insulin receptor substrate-1 (IRS-1). [, ] This leads to increased glucose uptake, glycogen synthesis, and suppression of hepatic glucose production. [, , ]
Q2: Does vanadyl sulfate affect lipid metabolism?
A2: Yes, studies show that vanadyl sulfate can reduce plasma triglycerides and free fatty acid levels in diabetic animal models. [, ] This effect is attributed to its antilipolytic action, particularly through the inhibition of catecholamine-induced lipolysis in adipocytes. []
Q3: Does vanadyl sulfate impact pancreatic β-cell function?
A3: Research suggests that vanadyl sulfate can increase pancreatic β-cell proliferation in diabetic mice. [] This effect is potentially linked to the stimulation of telomerase activity in these cells. []
Q4: What is the molecular formula and weight of vanadyl sulfate?
A4: Vanadyl sulfate exists in various hydrated forms. The most common form is vanadyl sulfate trihydrate with the molecular formula VOSO4·3H2O and a molecular weight of 216.99 g/mol.
Q5: Are there any spectroscopic data available for characterizing vanadyl sulfate?
A5: Yes, techniques like Fourier transform infrared spectroscopy (FT-IR) [], electron spin resonance (ESR) [], and UV-Visible spectrophotometry [] have been used to characterize the structure and properties of vanadyl sulfate and its complexes.
Q6: How does vanadyl sulfate perform as an electrolyte in vanadium redox flow batteries?
A6: Vanadyl sulfate is a key component in vanadium redox flow batteries. The purity of vanadyl sulfate significantly influences battery performance. High-purity vanadyl sulfate, with minimal impurities like iron and aluminum, is crucial for optimal battery efficiency and lifespan. [, , ]
Q7: Does vanadyl sulfate exhibit any catalytic properties?
A7: While not extensively explored as a catalyst, vanadyl sulfate's role in redox reactions within vanadium redox flow batteries highlights its potential for catalytic applications. Further research is needed to explore its catalytic activity in other chemical reactions.
Q8: Have computational methods been applied to study vanadyl sulfate?
A8: While computational studies specifically focusing on vanadyl sulfate are limited in the provided research, computational chemistry techniques like molecular modeling and simulations could be employed to gain further insights into its interactions with biological targets and optimize its properties for improved efficacy and safety.
Q9: How does the organic complexation of vanadium, such as in bis(maltolato)oxovanadium(IV) (BMOV), affect its antidiabetic activity compared to vanadyl sulfate?
A9: BMOV, an organic vanadium complex, has demonstrated greater potency in lowering plasma glucose levels compared to vanadyl sulfate. [] This suggests that organic chelation may enhance vanadium uptake into target tissues, potentially influencing its efficacy.
Q10: How can the bioavailability of vanadyl sulfate be enhanced for oral administration?
A10: Developing enteric-coated capsules containing vanadyl sulfate has shown to improve its bioavailability compared to solutions. [] This approach aims to protect the compound from degradation in the stomach and enhance its absorption in the intestines.
Q11: What are the regulatory considerations for using vanadyl sulfate in pharmaceutical applications?
A11: Specific SHE regulations governing vanadyl sulfate usage in pharmaceuticals would fall under the purview of relevant regulatory bodies like the FDA in the United States or the EMA in Europe.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of vanadyl sulfate?
A12: Studies show that vanadyl sulfate is absorbed after oral administration, with varying tissue accumulation patterns. [, ] The kidneys tend to accumulate the highest vanadium levels. [, ] Elimination appears to occur primarily through urine, although further research is needed to fully elucidate its metabolic fate. []
Q13: Does the route of administration influence the efficacy and pharmacokinetics of vanadyl sulfate?
A13: Yes, studies indicate differences in the glucose-lowering effect of vanadyl sulfate depending on the administration route. Oral gavage administration showed less efficacy in normalizing blood glucose compared to administration via drinking water. [] This highlights the importance of optimizing the route of administration for desired therapeutic outcomes.
Q14: What in vitro models have been used to investigate the effects of vanadyl sulfate?
A14: Researchers have utilized isolated rat adipocytes to study the antilipolytic effects of vanadyl sulfate. [] Additionally, human Chang liver cells have been employed to investigate its reactive oxygen species (ROS) scavenging properties and impact on glutathione synthesis. [, ]
Q15: What animal models are commonly used to study vanadyl sulfate in the context of diabetes?
A15: Streptozotocin (STZ)-induced diabetic rats are frequently employed to evaluate the antidiabetic effects of vanadyl sulfate. [, , , , , , , , ] This model helps to understand its impact on glucose control, lipid metabolism, and potential protective effects on organs like the aorta. []
Q16: Have there been any clinical trials investigating the efficacy of vanadyl sulfate in humans with diabetes?
A16: Yes, several small clinical trials have investigated the efficacy of vanadyl sulfate in patients with type 2 diabetes. [, , ] These studies have shown mixed results, with some demonstrating improvements in glycemic control and insulin sensitivity while others showed limited effects.
Q17: Is there evidence of resistance development to vanadyl sulfate?
A17: The available research does not provide specific information about resistance mechanisms to vanadyl sulfate. Further investigations are needed to determine if and how resistance might emerge with prolonged exposure.
Q18: What are the potential toxic effects of vanadyl sulfate?
A18: While vanadyl sulfate shows promise as a therapeutic agent, it's crucial to acknowledge its potential toxicity. Studies have reported gastrointestinal intolerance as a common side effect, especially at higher doses. [] Long-term exposure to high levels of vanadium has been associated with adverse effects in animal studies, warranting careful consideration of its safety profile. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





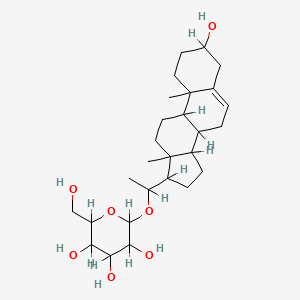
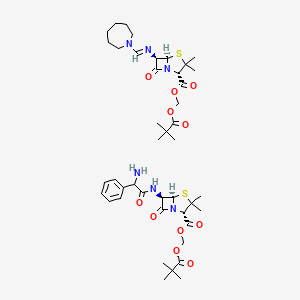
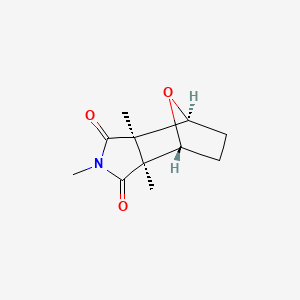

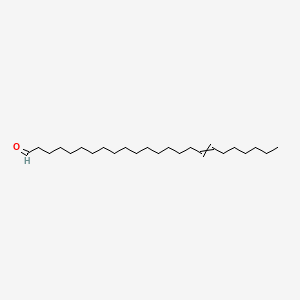


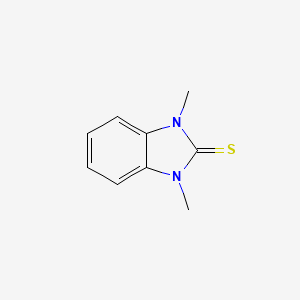
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
